molecular formula C9H8ClF3N2O2 B8151359 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide

2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B8151359
M. Wt: 268.62 g/mol
InChI Key: KQCOEHWYYOTOJV-UHFFFAOYSA-N
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Description

2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group, a methoxy group, a methyl group, and a trifluoromethyl group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloronicotinic acid and methanol.

    Esterification: The 2-chloronicotinic acid is esterified with methanol in the presence of a catalyst to form 2-chloronicotinic acid methyl ester.

    Amidation: The methyl ester is then reacted with N-methoxy-N-methylamine to form the desired nicotinamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products Formed

    Substitution Reactions: The major products are the substituted nicotinamides.

    Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.

    Hydrolysis: The major products are 2-chloronicotinic acid and N-methoxy-N-methylamine.

Scientific Research Applications

2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors. The methoxy and methyl groups can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-methoxy-N-methylacetamide: Similar structure but lacks the trifluoromethyl group.

    2-Chloro-N,N-dimethylacetamide: Similar structure but lacks the methoxy group.

    2-Chloro-N,N-diethylacetamide: Similar structure but has ethyl groups instead of methyl groups.

Uniqueness

2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.

Biological Activity

The compound 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide is a derivative of nicotinamide that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and biological activity in various contexts.

Chemical Structure and Properties

This compound features a unique trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of the chloro and methoxy groups further modifies its biological interactions and solubility characteristics.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group is particularly noted for its role in enhancing the potency of drugs against various targets.

Antimicrobial Activity

A study highlighted the potential of related nicotinamide derivatives in exhibiting antimicrobial activity. For instance, derivatives with similar structures showed significant inhibitory effects against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 1.2 to 3 μg/mL . This suggests that this compound may also possess similar properties, warranting further investigation.

Pharmacological Applications

The compound has been explored for various therapeutic applications:

  • Pain Management : It has been suggested that nicotinamide derivatives can modulate pain pathways, potentially offering relief from conditions such as migraine and neuropathic pain .
  • Anticancer Potential : Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. For example, some derivatives showed IC50 values significantly lower than those of established chemotherapeutics like Tamoxifen .

In Vitro Studies

In vitro studies have demonstrated that related compounds can inhibit key enzymes involved in cancer progression. For instance, a series of nicotinamide analogs were shown to effectively inhibit estrogen receptor activity in breast cancer cell lines . These findings suggest that this compound may also exhibit similar anticancer activity.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialPotential activity against Mycobacterium tuberculosis; MIC values suggest efficacy .
Pain ManagementPossible modulation of pain pathways; further research needed .
AnticancerCytotoxic effects observed in breast cancer models; lower IC50 compared to standard treatments .
Safety ProfileIn vivo studies indicate low toxicity; effective tumor inhibition without significant side effects .

Properties

IUPAC Name

2-chloro-N-methoxy-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c1-15(17-2)8(16)5-3-4-6(9(11,12)13)14-7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCOEHWYYOTOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-6-trifluoromethyl-nicotinic acid (200 mg, 0.88 mmol) and N,O-dimethylhydroxylamine hydrochloride (95 mg, 0.97 mmol) in CH2Cl2 (3 mL) was added N-methylmorpholine (0.106 ml, 0.97 mmol). The mixture was stirred for 5 minutes, to which was added N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (185 mg, 0.97 mmol). The mixture was stirred for 3 hours at room temperature, and then diluted with EtOAc and water. The organic layer was washed with 1N HCl, saturated sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The product was vacuum dried to yield the 2-chloro-N-methoxy-N-methyl-6-trifluoromethyl-nicotinamide (220 mg, 92%).
Quantity
200 mg
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reactant
Reaction Step One
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N,O-dimethylhydroxylamine hydrochloride
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95 mg
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3 mL
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solvent
Reaction Step One
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0.106 mL
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reactant
Reaction Step Two
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185 mg
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
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0 (± 1) mol
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